molecular formula C21H18N4O3S2 B2854512 N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylsulfonyl)benzamide CAS No. 1172025-38-5

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2854512
CAS No.: 1172025-38-5
M. Wt: 438.52
InChI Key: GMSNRSPOLIGCHB-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylsulfonyl)benzamide is a structurally complex heterocyclic compound featuring three key moieties:

  • A benzo[d]thiazole ring, known for its electron-deficient aromatic system and prevalence in bioactive molecules.
  • A tetrahydrocyclopenta[c]pyrazole scaffold, which introduces conformational rigidity and enhances binding selectivity.

This compound’s design likely targets enzyme inhibition or receptor modulation, given the pharmacophoric features shared with bioactive analogs (e.g., kinase or protease inhibitors) .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-30(27,28)18-12-5-2-7-14(18)20(26)23-19-13-8-6-10-15(13)24-25(19)21-22-16-9-3-4-11-17(16)29-21/h2-5,7,9,11-12H,6,8,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSNRSPOLIGCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C3CCCC3=NN2C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylsulfonyl)benzamide is a complex heterocyclic compound that exhibits a variety of biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent scientific literature.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 2-aminobenzothiazole with chloroacetyl chloride. The resulting structure contains a benzothiazole moiety, which is known for its diverse pharmacological properties. The crystal structure analysis indicates successful acylation with characteristic bond lengths and angles consistent with similar compounds in the literature .

Antimicrobial Activity

Research has demonstrated that compounds containing the benzothiazole structure possess significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial and fungal strains. In vitro studies indicated that the minimum inhibitory concentration (MIC) for certain derivatives ranged from 50 μg/mL to higher values depending on the specific strain tested .

Anticancer Properties

Several studies have evaluated the anticancer potential of benzothiazole derivatives. In particular, compounds similar to this compound have been tested against various cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Results showed moderate to high inhibitory activity against these cell lines, suggesting potential for further development as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory activity of benzothiazole derivatives has also been documented. For example, certain compounds exhibited up to 70% anti-inflammatory activity in comparison to standard drugs like ibuprofen . This suggests that modifications to the benzothiazole structure could enhance its therapeutic efficacy in inflammatory conditions.

Case Studies

  • Study on Antimicrobial Activity : A study focused on synthesizing various benzothiazole derivatives found that specific modifications led to enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural diversity in developing effective antimicrobial agents .
  • Anticancer Evaluation : In a comparative study involving multiple benzothiazole derivatives, it was found that certain substitutions significantly improved their efficacy against cancer cell lines. The research emphasized the need for further exploration into structure-activity relationships (SAR) to optimize these compounds for therapeutic use .

Data Table: Biological Activity Overview

Activity Type Tested Compound Effectiveness Reference
AntimicrobialVarious benzothiazole derivativesMIC: 50 μg/mL
AnticancerN-(2-(benzo[d]thiazol-2-yl)-...)Moderate to high inhibition
Anti-inflammatoryBenzothiazole derivativesUp to 70% compared to ibuprofen

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylsulfonyl)benzamide typically involves the acylation of 2-aminobenzothiazole with chloroacetyl chloride. This reaction is carried out in a solvent such as tetrahydrofuran, leading to the formation of the desired compound with a high yield . The crystal structure analysis confirms successful acylation and provides insights into the molecular geometry and bonding characteristics.

Table 1: Synthesis Parameters

ParameterValue
Starting Material2-Aminobenzothiazole
ReagentChloroacetyl chloride
SolventTetrahydrofuran
Reaction Time2 hours
Yield86.8%

Anticancer Properties

Research has indicated that compounds containing the benzothiazole moiety exhibit promising anticancer properties. The structure of this compound suggests potential interactions with biological targets involved in cancer progression. Studies have demonstrated that similar benzothiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties. The presence of the methylsulfonyl group in this compound may enhance its interaction with microbial enzymes or cell membranes, contributing to its efficacy against bacterial and fungal strains .

Table 2: Biological Activities

Activity TypeObservations
AnticancerInhibition of tumor cell growth
AntimicrobialEffectiveness against bacteria and fungi

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Similar compounds have been explored for their anxiolytic effects and ability to modulate neurotransmitter systems . The unique combination of benzothiazole and cyclopentapyrazole structures may provide novel mechanisms for therapeutic intervention.

Anti-inflammatory Effects

The anti-inflammatory properties associated with benzothiazole derivatives make this compound a candidate for further research in inflammatory diseases. Studies have shown that modifications to the benzothiazole structure can lead to significant reductions in inflammatory markers in vitro .

Case Study 1: Antitumor Activity

A study evaluating the anticancer effects of related benzothiazole compounds found that they significantly reduced tumor volume in xenograft models. The mechanism was attributed to apoptosis induction mediated by caspase activation.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that a series of benzothiazole derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting that this compound may possess similar properties.

Chemical Reactions Analysis

Functionalization with Benzo[d]thiazol-2-yl

The benzo[d]thiazol moiety is introduced via nucleophilic substitution or coupling reactions. Source demonstrates a one-pot reaction between benzo[d]thiazol-2-amine and 5-bromo-salicylaldehyde to form a benzothiazole-containing chromen derivative. For the target compound:

  • Coupling strategy : The pyrazole amine reacts with 2-chlorobenzo[d]thiazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under reflux in toluene .

  • Key conditions : Reaction yields improve with excess triethylamine (3 eq.) and heating at 110°C for 12–24 hours .

Benzamide Bond Formation

The benzamide linkage is constructed using carbodiimide-based coupling agents. Source reports a 92% yield for synthesizing a similar benzamide derivative using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) . For the target molecule:

  • Reagents : 2-(Methylsulfonyl)benzoic acid is activated with EDC/NHS.

  • Reaction : The activated intermediate reacts with the pyrazol-3-amine derivative at room temperature for 2–4 hours .

Key Reaction Data

Reaction StepReagents/ConditionsYieldReference
Cyclopenta[c]pyrazol formationCyclopentane-1,3-dione, methylhydrazine, EtOH70–85%
Benzo[d]thiazol couplingPd(PPh₃)₄, toluene, 110°C65–78%
Benzamide bond formationEDC, NHS, DCM, rt85–92%
SulfonationmCPBA, DCM, 0°C75–88%

Characterization and Stability

  • 1H-NMR : The methylsulfonyl group appears as a singlet at δ 3.2–3.4 ppm, while the pyrazole protons resonate as multiplets between δ 6.8–7.5 ppm .

  • Stability : The compound is stable under acidic conditions (pH 2–6) but hydrolyzes in basic media (pH > 8), with a half-life of 12 hours at pH 9 .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized against analogs reported in the literature. Below is a comparative analysis based on substituent effects, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents/Features Melting Point (°C) Yield (%) Bioactivity Highlights Source
Target Compound Tetrahydrocyclopenta[c]pyrazole, methylsulfonyl Not reported Not reported Hypothesized enzyme inhibition -
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide (3a) Phenyl, no substituents 185–189 94 Not specified
N-(2-(Benzo[d]thiazol-2-yl)-3-methoxyphenyl)benzamide (3b) 3-OCH₃ 142–146 92 Not specified
N-(2-(Benzo[d]thiazol-2-yl)-3-chlorophenyl)benzamide (3c) 3-Cl 144–147 56 Not specified
N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl})benzamides (3a-g) Varied 2/4-substituents (e.g., -NO₂, -OCH₃) Not reported 70–90 High GPCR ligand scores, moderate kinase inhibition
Triazolothiadiazole-benzothiazole hybrids Triazolothiadiazole core Not reported Not reported Antibacterial (gram-positive), antifungal

Key Observations

The methylsulfonyl group contrasts with substituents like -Cl or -OCH₃ in 3b–3c, offering stronger electron-withdrawing effects and improved solubility .

Synthetic Efficiency :

  • Yields for phenyl-substituted analogs (3a: 94%, 3b: 92%) are higher than chlorinated derivatives (3c: 56%) , suggesting steric or electronic challenges in halogenated systems. The target compound’s synthesis may face similar hurdles due to its fused pyrazole ring.

Bioactivity Trends :

  • Methylsulfonyl analogs (like the target) are hypothesized to exhibit enhanced protease or kinase inhibition compared to methoxy- or chloro-substituted derivatives, based on bioactivity scores in .
  • Triazolothiadiazole-benzothiazole hybrids () show antibacterial activity, but the target’s cyclopenta-pyrazole core may shift selectivity toward eukaryotic targets (e.g., cancer or inflammation pathways) .

Spectroscopic Signatures :

  • The target compound’s 1H NMR would likely show distinct shifts for the methylsulfonyl proton (δ ~3.3 ppm) and pyrazole NH (δ >12 ppm), differing from phenyl-substituted analogs (e.g., 3a: δ 13.38 ppm for NH) .

Contradictions and Gaps

  • The antibacterial activity of triazolothiadiazole hybrids () contrasts with the lack of such data for benzamide derivatives, highlighting the need for target-specific assays.

Q & A

Q. What are the standard analytical techniques for confirming the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm hydrogen and carbon environments, focusing on aromatic protons (δ 7.0–8.5 ppm) and sulfonyl/methyl groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly bond lengths and angles in the benzo[d]thiazole and cyclopenta[c]pyrazole moieties .

Q. What are the key synthetic challenges in preparing this compound?

Methodological Answer:

  • Reaction Optimization : Control temperature (e.g., 60–80°C for cyclization) and solvent choice (e.g., DMF or THF for solubility of intermediates) to minimize side products like incomplete cyclization or sulfonyl group hydrolysis .
  • Purification : Use gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate the final product .

Advanced Research Questions

Q. How can researchers resolve contradictory data on biological activity across studies?

Methodological Answer:

  • Comparative Assay Design : Standardize in vitro assays (e.g., IC50_{50} measurements for kinase inhibition) using identical cell lines and controls to reduce variability .
  • Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., methylsulfonyl vs. dimethylsulfamoyl groups) and correlate changes with activity trends .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like ATP-binding pockets .

Q. What strategies optimize yield in multi-step syntheses?

Methodological Answer:

  • Intermediate Characterization : Use inline FTIR or LC-MS to monitor reaction progress and identify bottlenecks (e.g., slow amide coupling) .
  • Catalyst Screening : Test palladium or rhodium catalysts for C–H activation steps, balancing cost and efficiency .
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., molar ratios, reaction time) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to identify binding partners .
  • Kinetic Studies : Employ surface plasmon resonance (SPR) to measure binding affinities (KdK_d) and rates (konk_{on}/koffk_{off}) for target proteins .
  • Metabolomics : Track cellular metabolite changes via LC-MS/MS after compound treatment to map pathway disruptions .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting crystallographic and computational structural data?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare computed vs. experimental bond lengths (e.g., C–N in pyrazole rings) to validate computational models .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures to explain packing discrepancies .

Q. What methodologies address low reproducibility in biological assays?

Methodological Answer:

  • Strict Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Orthogonal Assays : Confirm anti-proliferative activity via both MTT and ATP-luminescence assays .

Structural and Functional Insights

Q. How do substituents influence the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculations : Use software like MarvinSketch to predict lipophilicity changes when substituting methylsulfonyl with polar groups .
  • Thermogravimetric Analysis (TGA) : Measure thermal stability (e.g., decomposition >200°C) to guide formulation studies .

Biological Activity Profiling

Q. What in vivo models are suitable for preclinical testing?

Methodological Answer:

  • Pharmacokinetics (PK) : Administer via intraperitoneal injection in rodents and measure plasma half-life (t1/2t_{1/2}) using LC-MS .
  • Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues .

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